STM2457 -

STM2457

Catalog Number: EVT-8307957
CAS Number:
Molecular Formula: C25H28N6O2
Molecular Weight: 444.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
STM2457 is a secondary carboxamide resulting from the formal condensation of the carboxy group of 4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid with the primary amino group of 1-[2-(aminomethyl)imidazo[1,2-a]pyridin-6-yl]-N-(cyclohexylmethyl)methanamine. It is a highly potent and selective first-in-class small molecule inhibitor of METTL3 (N6-adenosine-methyltransferase 70 kDa subunit) enzyme activity and exhibits anti-leukaemic activity. It has a role as an EC 2.1.1.348 (mRNA m6A methyltransferase) inhibitor, an antineoplastic agent and an apoptosis inducer. It is an imidazopyridine, a secondary carboxamide, a secondary amino compound and a pyridopyrimidine.
Classification

STM2457 falls under the category of small molecule inhibitors, which are often used in pharmacological studies to modulate biological processes. Its classification is significant as it relates to its mechanism of action and potential applications in treating diseases such as cancer and neurodegenerative disorders.

Synthesis Analysis

Methods

The synthesis of STM2457 typically involves multi-step organic reactions. The initial steps may include the formation of key intermediates through coupling reactions, followed by functionalization to introduce specific chemical groups that enhance its biological activity.

Technical Details

  1. Starting Materials: The synthesis often begins with readily available aromatic compounds.
  2. Reagents: Common reagents include palladium catalysts for cross-coupling reactions, as well as various protecting groups to manage functional group reactivity.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate STM2457 from by-products and unreacted materials.
Molecular Structure Analysis

Structure

STM2457 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The exact structure can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Data

  • Molecular Formula: CX_{X}HY_{Y}NZ_{Z} (specific values depend on the detailed structure).
  • Molecular Weight: Typically ranges around 300-500 g/mol, common for small molecule inhibitors.
Chemical Reactions Analysis

Reactions

STM2457 participates in various chemical reactions that are critical for its pharmacological activity. These include:

  • Binding Interactions: The compound can form non-covalent interactions with target proteins, inhibiting their function.
  • Metabolic Reactions: In vivo, STM2457 may undergo metabolic transformations that affect its efficacy and safety profile.

Technical Details

  • Inhibition Assays: Various biochemical assays are performed to evaluate the inhibitory effects of STM2457 on target proteins.
  • Stability Studies: These studies assess how STM2457 behaves under different physiological conditions, which is crucial for understanding its therapeutic potential.
Mechanism of Action

Process

The mechanism of action for STM2457 involves selective inhibition of specific protein targets involved in disease pathways. By binding to these proteins, STM2457 disrupts their normal function, leading to altered cellular responses.

Data

  • Target Proteins: Identified through high-throughput screening methods.
  • Biological Pathways Affected: Include apoptosis regulation and cell cycle progression, particularly relevant in cancer therapies.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a solid or crystalline form.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.

Chemical Properties

  • pH Stability: STM2457 exhibits stability across a range of pH levels, making it suitable for various formulations.
  • Thermal Stability: Characterized by a decomposition temperature above typical storage conditions, indicating robustness.
Applications

Scientific Uses

STM2457 is primarily investigated for its potential applications in:

  • Cancer Treatment: As an inhibitor targeting oncogenic pathways.
  • Neurodegenerative Diseases: Exploring its role in modulating protein interactions implicated in conditions like Alzheimer's disease.
  • Research Tool: Used in laboratory settings to study protein functions and interactions within cellular systems.
Mechanistic Insights into METTL3 Inhibition by STM2457

Catalytic Inhibition of the METTL3/Methyltransferase Like 14 Methyltransferase Complex

STM2457 functions as a first-in-class catalytic inhibitor of the Methyltransferase Like 3-Methyltransferase Like 14 (METTL3-METTL14) heterodimeric complex, which constitutes the core enzymatic unit responsible for depositing N6-methyladenosine (m6A) modifications on mammalian RNA. This small molecule demonstrates exceptional biochemical potency, inhibiting METTL3 catalytic activity with a half-maximal inhibitory concentration (IC50) of 16.9 nM in enzymatic assays using recombinant human METTL3-METTL14 protein complexes [1] [2] [3]. Surface plasmon resonance binding studies further confirmed direct, high-affinity interaction between STM2457 and the METTL3-METTL14 complex, yielding a dissociation constant (Kd) of 1.4 nM [2]. This tight binding underpins the compound’s ability to effectively compete with the natural methyl donor S-Adenosyl methionine within the catalytic pocket.

The pharmacological inhibition of METTL3 catalytic activity by STM2457 manifests in profound cellular consequences, particularly in acute myeloid leukemia models. Treatment with STM2457 induced a concentration-dependent reduction in proliferation across multiple human AML cell lines, with half-maximal growth inhibitory concentrations (IC50) ranging from 0.6 to 10.3 μM [2] [6]. These anti-proliferative effects were mechanistically linked to the induction of myeloid differentiation, cell cycle arrest, and apoptosis specifically within malignant cells, while sparing normal hematopoietic stem and progenitor cells [2]. The cellular potency differential between biochemical inhibition (nM) and cellular activity (μM) is attributed to competition with abundant intracellular S-Adenosyl methionine pools, which exhibit concentrations substantially exceeding the S-Adenosyl methionine Km value for METTL3 (0.1 μM) [2].

Table 1: Cellular Phenotypes Induced by STM2457 Treatment in AML Models

Cellular EffectExperimental SystemObserved OutcomeValidation Method
Proliferation InhibitionHuman AML cell lines (8 models)Concentration-dependent growth reduction (IC50: 0.6-10.3 μM)CellTiter 96 AQueous proliferation assay
Clonogenic SuppressionPrimary murine AML cellsSignificant reduction in colony formationColony-forming unit assays
Myeloid DifferentiationMOLM-13 cells and primary murine AMLIncreased differentiation markersFlow cytometry, morphological analysis
Cell Cycle ArrestMOLM-13 and primary murine AMLAccumulation in G0/G1 phasePropidium iodide staining and flow cytometry
Apoptosis InductionHuman and mouse AML modelsIncreased Annexin V-positive cellsAnnexin V/PI staining

Structural Basis of S-Adenosyl Methionine-Binding Pocket Occupation and Competitive Inhibition

The molecular determinants of STM2457 inhibition were elucidated through X-ray crystallographic analysis of the compound bound to the METTL3-METTL14 complex [2] [4]. This structural biology approach revealed that STM2457 occupies the S-Adenosyl methionine-binding pocket within the catalytic domain of METTL3, engaging in a network of specific molecular interactions that explain both its high affinity and selectivity. The compound's pyridopyrimidone carbonyl group forms a critical hydrogen bond with the Ile378 backbone amide within the binding pocket. Simultaneously, the central amide carbonyl participates in a dual hydrogen bonding network involving a conserved water molecule and the side chain of Asn549 [4].

Perhaps most significantly, the secondary amine of STM2457 establishes two pivotal electrostatic interactions: a hydrogen bond with the Ser511 hydroxyl group and a salt bridge with the Asp395 carboxylate moiety [4]. These interactions collectively stabilize the compound within the S-Adenosyl methionine-binding site in a conformation distinct from the natural cofactor. The structural data further revealed that STM2457 binding induces a reorganization of residue Lys513, an adjustment not observed during S-Adenosyl methionine binding. This ligand-induced conformational change, coupled with the compound's avoidance of the homocysteine binding sub-pocket typically utilized by S-Adenosyl methionine, provides the molecular basis for its exceptional selectivity across the methyltransferase enzyme class [2] [4].

Table 2: Key Molecular Interactions Between STM2457 and METTL3 Binding Pocket

STM2457 Functional GroupMETTL3 ResidueInteraction TypeFunctional Significance
Pyridopyrimidone carbonylIle378 backboneHydrogen bondAnchoring interaction positioning core scaffold
Central amide carbonylConserved water moleculeHydrogen bondStabilization of binding conformation
Central amide carbonylAsn549 side chainHydrogen bondSpecificity for METTL3 binding pocket
Secondary amineSer511 hydroxylHydrogen bondEnergy contribution to binding affinity
Secondary amineAsp395 carboxylateSalt bridgeHigh-affinity electrostatic interaction
Molecular scaffoldLys513Induced conformational changeSelectivity mechanism avoiding homocysteine pocket

Selectivity Profiling Against RNA, DNA, and Protein Methyltransferases

Comprehensive selectivity profiling established STM2457 as an exceptionally specific METTL3 inhibitor. In broad enzymatic panels encompassing diverse methyltransferases, STM2457 demonstrated >1,000-fold selectivity for METTL3 over 45 distinct RNA, DNA, and protein methyltransferases [1] [2] [3]. This remarkable specificity extended to structurally and functionally related enzymes, including other RNA methyltransferases involved in post-transcriptional modifications. Notably, STM2457 showed no detectable inhibitory activity against the 468-protein kinase panel, further supporting its target specificity and reducing potential concerns about off-target kinase-related effects [2].

The structural basis for this exceptional selectivity profile resides in several factors: (1) the unique binding conformation induced by STM2457 that differs from traditional S-Adenosyl methionine mimetics; (2) the compound's specific engagement with METTL3 residues not conserved across other methyltransferases; and (3) its avoidance of the homocysteine binding sub-pocket, a region with higher conservation among methyltransferases [2] [4]. This selectivity profile was functionally corroborated through mass spectrometry analysis of cellular RNA modifications following STM2457 treatment, which demonstrated significant reduction specifically in m6A levels without detectable alterations in other RNA modifications, including m6Am, m1A, or pseudouridine [2].

Table 3: Selectivity Profile of STM2457 Across Methyltransferase Families

Enzyme ClassNumber TestedInhibition by STM2457Validation Method
RNA MethyltransferasesMultipleNone except METTL3Enzymatic activity assays
DNA MethyltransferasesMultipleNone detectedRadioactive methylation assays
Protein MethyltransferasesMultipleNone detectedFluorescence-based activity assays
Kinases468No inhibitionATP-binding and phosphorylation assays
Other Methyltransferases45 total in panel>1000-fold selectivity for METTL3Comprehensive methyltransferase panel

Differential Effects on Methyltransferase Like 3-Dependent Versus Independent m6A Substrates

Transcriptome-wide mapping of m6A modifications through m6A-specific methylated RNA immunoprecipitation sequencing (m6A-meRIP-seq) revealed the substrate selectivity of STM2457-induced inhibition. In MOLM-13 AML cells, treatment with STM2457 specifically reduced m6A methylation on 4,666 of 11,909 identified peaks (39.2%) in polyadenylated RNA [2]. These METTL3-dependent methylation sites were significantly enriched in the DRACH consensus motif (D = A/G/U, R = A/G, H = A/C/U), the established recognition sequence for METTL3-mediated methylation [2] [6]. Comparative analysis with genetic METTL3 knockdown models demonstrated substantial overlap in affected transcripts, validating the on-target mechanism of pharmacological inhibition [2].

STM2457 exhibited pronounced selectivity toward leukaemogenic mRNA substrates bearing METTL3-dependent m6A modifications. Key AML-associated oncogenes and regulatory factors, including Homeobox A10 (HOXA10), MYC proto-oncogene, Bromodomain Containing 4 (BRD4), and Specificity Protein 1 (SP1), showed significant reduction in m6A methylation following treatment [2] [6]. This selective demethylation triggered translational efficiency defects without altering mRNA abundance, evidenced by polysome profiling showing ribosomal stalling specifically on METTL3-dependent transcripts. For example, BRD4 and SP1 mRNAs maintained normal transcription levels but exhibited reduced translation into protein products, contributing to the anti-leukaemic effects [2].

In contrast, METTL3-independent m6A substrates, such as Dicer Ribonuclease III (DICER1), maintained normal methylation patterns and translational efficiency despite STM2457 exposure [2]. This differential effect highlights the compound's ability to selectively target the methylation landscape critical for AML pathogenesis while sparing other cellular functions. The mechanistic basis for substrate selectivity appears to reside in chromatin-associated METTL3 function, as evidenced by gene ontology analysis showing preferential impact on transcripts involved in chromatin modification, DNA damage response, and leukaemia progression pathways [2] [6] [8].

Table 4: Differential Effects of STM2457 on Molecular Targets in AML

Molecular TargetMETTL3-Dependencem6A ReductionExpression ImpactFunctional Consequence
BRD4DependentSignificantProtein downregulation without mRNA changeTranscriptional dysregulation
SP1DependentSignificantProtein downregulation without mRNA changeReduced leukaemia stem cell maintenance
MYCDependentSignificantProtein downregulation without mRNA changeImpaired proliferation and survival
HOXA10DependentSignificantProtein downregulation without mRNA changeDifferentiation block reversal
DICER1IndependentNoneNo change at mRNA or protein levelMaintenance of microRNA processing
Housekeeping genesVariableMinimal/noneMinimal functional impactPreservation of cellular homeostasis

Properties

Product Name

STM2457

IUPAC Name

N-[[6-[(cyclohexylmethylamino)methyl]imidazo[1,2-a]pyridin-2-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide

Molecular Formula

C25H28N6O2

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C25H28N6O2/c32-24-12-21(29-23-8-4-5-11-31(23)24)25(33)27-15-20-17-30-16-19(9-10-22(30)28-20)14-26-13-18-6-2-1-3-7-18/h4-5,8-12,16-18,26H,1-3,6-7,13-15H2,(H,27,33)

InChI Key

OBERVORNENYOLE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNCC2=CN3C=C(N=C3C=C2)CNC(=O)C4=CC(=O)N5C=CC=CC5=N4

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